2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N-(2-methoxyethyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
描述
This compound is a quinazoline derivative featuring a 4-oxo-3,4-dihydroquinazoline core, substituted with a 2-methylpropyl group at position 3 and a carboxamide group at position 5. The carboxamide is further modified with a 2-methoxyethyl chain. A sulfanyl bridge links the quinazoline core to a 2-(1H-indol-3-yl)-2-oxoethyl moiety.
属性
IUPAC Name |
2-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-N-(2-methoxyethyl)-3-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4S/c1-16(2)14-30-25(33)19-9-8-17(24(32)27-10-11-34-3)12-22(19)29-26(30)35-15-23(31)20-13-28-21-7-5-4-6-18(20)21/h4-9,12-13,16,28H,10-11,14-15H2,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUYGLOEOCCDNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NCCOC)N=C1SCC(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N-(2-methoxyethyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The starting materials often include indole derivatives, quinazoline derivatives, and various reagents for functional group transformations. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N-(2-methoxyethyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as halides or alkyl groups.
科学研究应用
2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N-(2-methoxyethyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor for specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers or nanomaterials.
作用机制
The mechanism of action of 2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N-(2-methoxyethyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
相似化合物的比较
Comparison with Similar Compounds
Structural and Functional Group Analysis
N-[(4-Fluorophenyl)methyl]-Analog () Structural Difference: The carboxamide group is substituted with a 4-fluorobenzyl group instead of 2-methoxyethyl. This substitution may alter binding affinity in hydrophobic pockets of target proteins .
Indole-Oxadiazole Derivatives () Structural Difference: Replaces the quinazoline core with a 1,3,4-oxadiazole ring linked to an indol-3-ylmethyl group. Impact: Oxadiazoles are bioisosteres for esters or amides, offering metabolic resistance. The thiol group in these derivatives could enhance reactivity compared to the sulfanyl bridge in the target compound .
Anti-inflammatory Amides from Lycium barbarum () Structural Difference: Natural amides with coumaroyl or hydroxyphenyl groups instead of quinazoline-indole systems. Impact: Compound 2 (IC50 = 17.00 μM) demonstrates anti-inflammatory activity via NO inhibition, suggesting that the target compound’s carboxamide and indole groups might similarly modulate inflammatory pathways. However, the synthetic quinazoline core may confer distinct pharmacokinetic properties .
Electronic and Reactivity Profiles
- The sulfanyl bridge may participate in hydrogen bonding or redox interactions .
Research Implications and Gaps
While structural analogs provide insights into solubility, reactivity, and bioactivity, specific data on the target compound’s pharmacokinetics and therapeutic targets are absent in the provided evidence. Further studies should focus on:
- Biological Screening : Testing against kinase assays or inflammatory markers.
- SAR Studies : Modifying the carboxamide and sulfanyl groups to optimize potency and bioavailability.
- Synthetic Optimization : Leveraging methods from and to improve yield and purity.
生物活性
The compound 2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N-(2-methoxyethyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including antibacterial properties and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a quinazoline core structure, which is known for its diverse biological activities. Its molecular formula is with a specific arrangement of functional groups that contribute to its biological effects.
| Property | Details |
|---|---|
| Molecular Formula | C26H28N4O4S |
| IUPAC Name | 2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N-(2-methoxyethyl)-3-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
| CAS Number | 946292-87-1 |
Antibacterial Properties
Recent studies have indicated that this compound exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). For instance, a derivative of the compound demonstrated a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA, showcasing its potential as an antimicrobial agent .
The mechanism through which this compound exerts its antibacterial effects involves interaction with specific molecular targets such as enzymes and receptors. These interactions lead to the modulation of biological pathways critical for bacterial survival and proliferation. The unique structural configuration allows for enhanced binding affinity to these targets, which is crucial in overcoming resistance mechanisms exhibited by pathogenic bacteria .
Case Studies
- Antimicrobial Activity : A study reported the synthesis of several indole derivatives, including the target compound, which were evaluated for their antimicrobial efficacy against Mycobacterium tuberculosis and Candida albicans. The results indicated that certain derivatives had potent activity with low MIC values, suggesting their potential as therapeutic agents against resistant strains .
- Cytotoxicity Studies : In vitro cytotoxicity assays revealed that some derivatives of the compound exhibited significant antiproliferative activities against cancer cell lines, indicating potential applications in oncology .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound can effectively inhibit key enzymes involved in bacterial metabolism, further supporting its role as an antibacterial agent .
Summary of Findings
| Study Focus | Key Findings |
|---|---|
| Antibacterial Activity | Effective against MRSA with MIC as low as 0.98 μg/mL |
| Cytotoxicity | Significant antiproliferative effects on cancer cell lines |
| Mechanism of Action | Interaction with bacterial enzymes and receptors leading to metabolic disruption |
常见问题
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction efficiency be optimized?
- Answer : The compound’s synthesis can leverage palladium-catalyzed reductive cyclization strategies, as demonstrated in nitroarene/nitroalkene systems using formic acid derivatives as CO surrogates . Key steps include:
- Sulfanyl linkage : Introduce the indol-3-yl moiety via nucleophilic substitution or thiol-ene coupling.
- Quinazoline core : Construct the 3,4-dihydroquinazolin-4-one scaffold through cyclocondensation of anthranilic acid derivatives with isocyanates.
- Optimization : Adjust solvent polarity (e.g., DMF vs. DCM) and catalyst loading (e.g., Pd(OAc)₂ at 5 mol%) to enhance yield. Monitor intermediates via LC-MS to resolve side-product formation .
Q. How should researchers characterize the compound’s purity and structural conformation?
- Answer : Employ a multi-technique approach:
- X-ray crystallography : Resolve the 3D conformation of the quinazoline core and indole substituents, as exemplified in related solvated structures (e.g., N,N-dimethylformamide solvates) .
- NMR spectroscopy : Assign peaks using ¹H-¹³C HMBC to verify sulfanyl-ethyl and methoxyethyl linkages.
- HPLC-MS : Quantify purity (>95%) using a C18 column with acetonitrile/water gradients and ESI+ detection .
Q. What preliminary assays are suitable for evaluating bioactivity, and which targets are plausible?
- Answer : Prioritize:
- Kinase inhibition : Screen against tyrosine kinase targets (e.g., EGFR, VEGFR) due to structural similarity to indole-based kinase inhibitors .
- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ calculations.
- Molecular docking : Align with ATP-binding pockets using AutoDock Vina, focusing on hydrogen bonding with the carboxamide group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Answer : Systematically modify substituents:
- Indole ring : Replace 1H-indol-3-yl with 5-fluoroindole to assess halogen effects on lipophilicity and binding .
- Methoxyethyl chain : Shorten to ethoxy or elongate to propoxy to probe steric tolerance in hydrophobic pockets.
- Quinazoline C3 : Substitute 2-methylpropyl with cyclopentyl to evaluate bulkier groups on enzymatic inhibition .
- Validation : Use isothermal titration calorimetry (ITC) to quantify binding affinity changes.
Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?
- Answer : Common issues include:
- Disordered sidechains : The methoxyethyl group may exhibit rotational disorder. Mitigate by collecting data at low temperature (100 K) and refining with TWINABS .
- Solvent masking : Use SQUEEZE (PLATON) to model electron density from trapped solvent molecules (e.g., DMF) .
Q. How can contradictory bioactivity data from different assays be reconciled?
- Answer : Discrepancies (e.g., high in vitro potency but low cellular efficacy) may stem from:
- Membrane permeability : Measure logP via shake-flask method; if >3, consider prodrug strategies (e.g., esterification of carboxamide).
- Off-target effects : Perform kinome-wide profiling (Eurofins KinaseProfiler) to identify non-specific binding .
- Metabolic instability : Incubate with liver microsomes to quantify CYP-mediated degradation; introduce deuterium at labile positions .
Q. Which catalytic systems optimize large-scale synthesis while minimizing byproducts?
- Answer : For gram-scale production:
- Pd catalysis : Use Pd/C (10 wt%) under H₂ atmosphere for nitro reduction, achieving >90% conversion .
- Byproduct suppression : Add molecular sieves to sequester water during carboxamide formation, reducing hydrolysis .
Q. What strategies enhance metabolic stability without compromising target engagement?
- Answer :
- Steric shielding : Introduce methyl groups ortho to metabolically labile sites (e.g., methoxyethyl O-methyl).
- Isosteric replacement : Swap the sulfanyl group with sulfone or sulfonamide to resist glutathione conjugation .
- In vivo validation : Administer to rodent models and quantify plasma half-life via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
